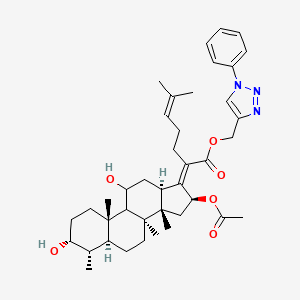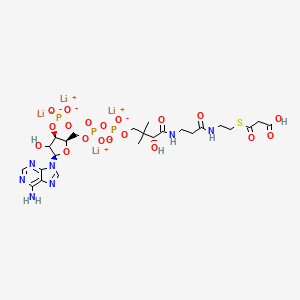
Malonyl CoA (tetralithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Malonyl coenzyme A tetralithium is a derivative of coenzyme A and is utilized in various biochemical processes. It plays a crucial role in fatty acid and polyketide synthesis and is involved in the transport of α-ketoglutarate across the mitochondrial membrane . This compound is formed by the carboxylation of acetyl coenzyme A, mediated by the enzyme acetyl coenzyme A carboxylase .
準備方法
Synthetic Routes and Reaction Conditions
Malonyl coenzyme A tetralithium is synthesized by carboxylating acetyl coenzyme A using the enzyme acetyl coenzyme A carboxylase . This reaction requires a molecule of bicarbonate and energy from ATP . The synthetic route involves the following steps:
Formation of Acetyl Coenzyme A: Acetyl coenzyme A is formed from pyruvate through the pyruvate dehydrogenase complex.
Carboxylation: Acetyl coenzyme A is carboxylated to form malonyl coenzyme A in the presence of acetyl coenzyme A carboxylase, bicarbonate, and ATP.
Industrial Production Methods
Industrial production of malonyl coenzyme A tetralithium involves large-scale fermentation processes using genetically engineered microorganisms that overexpress acetyl coenzyme A carboxylase . The fermentation broth is then subjected to purification processes to isolate and crystallize the compound.
化学反応の分析
Types of Reactions
Malonyl coenzyme A tetralithium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various intermediates in metabolic pathways.
Reduction: It can be reduced to form acetyl coenzyme A.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include NAD+ and FAD.
Reduction: Reducing agents such as NADH and FADH2 are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Fatty Acids: Malonyl coenzyme A is a key intermediate in the synthesis of long-chain fatty acids.
Polyketides: It is involved in the biosynthesis of polyketides, which are important in pharmaceuticals.
科学的研究の応用
Malonyl coenzyme A tetralithium has numerous applications in scientific research:
Chemistry: It is used as a substrate in the study of enzyme kinetics and mechanisms.
Biology: It plays a role in the regulation of metabolic pathways and is used in studies related to metabolic disorders.
Medicine: It is involved in the biosynthesis of fatty acids and polyketides, which have therapeutic applications.
Industry: It is used in the production of biofuels and bioplastics.
作用機序
Malonyl coenzyme A tetralithium exerts its effects by inhibiting the enzyme carnitine palmitoyltransferase 1, which is involved in the transport of fatty acids into mitochondria for β-oxidation . This inhibition prevents the degradation of fatty acids, thereby promoting their synthesis. The compound also acts as a substrate for fatty acid synthase, facilitating the elongation of fatty acid chains .
類似化合物との比較
Similar Compounds
Acetyl Coenzyme A: A precursor in the synthesis of malonyl coenzyme A.
Succinyl Coenzyme A: Involved in the citric acid cycle.
Propionyl Coenzyme A: Participates in the metabolism of odd-chain fatty acids.
Uniqueness
Malonyl coenzyme A tetralithium is unique due to its role as a key intermediate in both fatty acid and polyketide biosynthesis. Its ability to inhibit carnitine palmitoyltransferase 1 distinguishes it from other coenzyme A derivatives .
特性
分子式 |
C24H34Li4N7O19P3S |
|---|---|
分子量 |
877.4 g/mol |
IUPAC名 |
tetralithium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C24H38N7O19P3S.4Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;;;/q;4*+1/p-4/t12-,17?,18+,19+,23-;;;;/m1..../s1 |
InChIキー |
DQLXXYMNINXQSV-UOTTWOKESA-J |
異性体SMILES |
[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
正規SMILES |
[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)
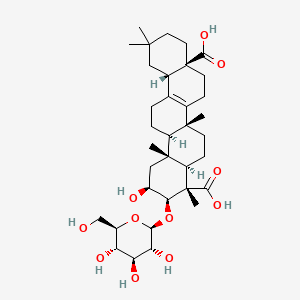
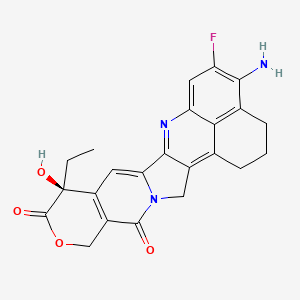
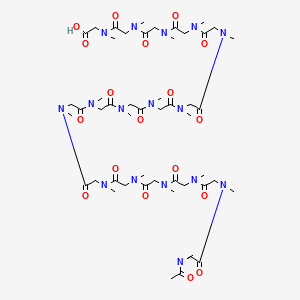
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
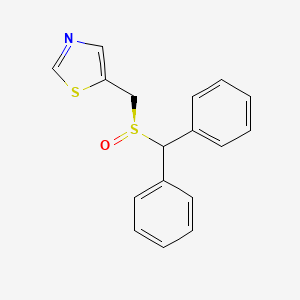

![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)


